molecular formula C17H20N6 B2807845 N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 897758-15-5

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2807845
CAS RN: 897758-15-5
M. Wt: 308.389
InChI Key: CKHSOYMBBNPHNT-UHFFFAOYSA-N
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Description

“N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C17H20N6 . It is a small molecule that has been studied for its potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is substituted with a benzyl group, a methyl group, and a pyrrolidinyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine” are not detailed in the retrieved sources. The molecular formula is C17H20N6 , and the average mass is 308.381 Da .

Scientific Research Applications

    Anticancer Activity

    • F2031-0886 has demonstrated potent cytotoxic effects against cancer cell lines. In particular, it shows superior activity against breast cancer (MCF-7) and colon cancer (HCT-116) cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. These values compare favorably to the reference drug sorafenib .

Mechanism of Action

Target of Action

Similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase involved in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2 . These compounds bind to the active site of CDK2, preventing its interaction with cyclin A2, and thereby inhibiting the progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation . The downstream effects include alterations in cell cycle progression and the induction of apoptosis within cells .

Pharmacokinetics

Monoclonal antibodies, which are large molecules like f2031-0886, generally exhibit complex pharmacokinetics . They are typically administered parenterally due to their large size and poor membrane permeability . Their distribution is slow and depends on extravasation in tissue, distribution within the particular tissue, and degradation . Elimination primarily happens via catabolism to peptides and amino acids .

Result of Action

The result of F2031-0886’s action would be the inhibition of cell proliferation and the induction of apoptosis, given its potential role as a CDK2 inhibitor . This could lead to the reduction of tumor growth in cancer treatment .

properties

IUPAC Name

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-22-16-14(12-19-22)15(18-11-13-7-3-2-4-8-13)20-17(21-16)23-9-5-6-10-23/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHSOYMBBNPHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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